molecular formula C25H28N2O4 B14783840 (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid

(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B14783840
M. Wt: 420.5 g/mol
InChI Key: HMXYVJRIIYUTRR-UHFFFAOYSA-N
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Description

(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and a pyrrolidine carboxylic acid moiety. The presence of these functional groups makes it a versatile molecule with various applications in synthetic chemistry and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection:

    Pyrrolidine Formation: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and solvent.

    Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where the appropriate piperidine derivative is reacted with the intermediate compound.

    Final Deprotection and Purification: The final compound is obtained by deprotecting the Fmoc group under acidic or basic conditions, followed by purification using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia, primary and secondary amines

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohols, amines, and substituted pyrrolidine and piperidine derivatives.

Scientific Research Applications

(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the Fmoc group allows for selective binding to active sites, while the piperidine and pyrrolidine rings contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(morpholin-1-yl)pyrrolidine-2-carboxylic acid
  • (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(azepan-1-yl)pyrrolidine-2-carboxylic acid
  • (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the piperidine ring, in particular, differentiates it from other similar compounds, providing unique steric and electronic effects that influence its behavior in chemical and biological systems.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidin-1-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H28N2O4/c28-24(29)23-14-17(26-12-6-1-7-13-26)15-27(23)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-23H,1,6-7,12-16H2,(H,28,29)

InChI Key

HMXYVJRIIYUTRR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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